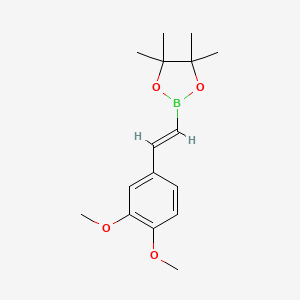

(E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

(E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a styryl group substituted with dimethoxy groups at the 3 and 4 positions, and a dioxaborolane ring with tetramethyl substitution. The presence of the boron atom in the dioxaborolane ring makes it particularly interesting for research in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the styryl precursor, which is often synthesized through a Wittig reaction involving 3,4-dimethoxybenzaldehyde and a suitable phosphonium ylide.

Formation of the Dioxaborolane Ring: The styryl precursor is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (80-100°C), to form the desired dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the styryl group to the corresponding ethyl derivative.

Substitution: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in an organic solvent like toluene or THF.

Major Products

Oxidation: Boronic acids or esters.

Reduction: Ethyl derivatives.

Substitution: Various substituted styryl derivatives.

Scientific Research Applications

Organic Synthesis

Versatile Reagent

This compound is widely used in organic chemistry as a reagent for synthesizing boron-containing compounds. It facilitates the formation of carbon-carbon bonds and is crucial in coupling reactions essential for constructing complex organic molecules. Its ability to act as a building block in the synthesis of various organic compounds enhances its utility in research and industrial applications.

Pharmaceutical Development

Drug Discovery and Design

In the pharmaceutical industry, (E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a critical role in the development of boron-based pharmaceuticals. These compounds have been shown to enhance drug efficacy and selectivity by modifying biological molecules. The compound's structural properties allow for the design of novel drug candidates with improved bioavailability and therapeutic effects.

Materials Science

Advanced Material Development

The compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique chemical properties contribute to the stability and performance of these materials in various applications. Researchers are exploring its potential in nanomaterials and high-tech applications where enhanced material properties are required.

Environmental Chemistry

Green Chemistry Applications

this compound is also significant in environmental chemistry research. It is employed in developing environmentally friendly processes that minimize waste and promote sustainability. The compound's ability to participate in green chemistry applications aligns with current efforts to reduce the environmental impact of chemical processes.

Analytical Chemistry

Detection and Quantification

This compound is used in various analytical techniques to aid in the detection and quantification of specific compounds within complex mixtures. Its role in analytical chemistry underscores its versatility beyond synthesis and material applications.

Summary Table of Applications

| Field | Application |

|---|---|

| Organic Synthesis | Versatile reagent for synthesizing boron-containing compounds; facilitates carbon-carbon bond formation. |

| Pharmaceutical Development | Critical for drug discovery; enhances drug efficacy and selectivity through structural modifications. |

| Materials Science | Used in advanced materials development; improves stability and performance of polymers and coatings. |

| Environmental Chemistry | Supports green chemistry initiatives; minimizes waste and promotes sustainable processes. |

| Analytical Chemistry | Aids in detection and quantification of compounds in complex mixtures. |

Case Studies

- Organic Synthesis Case Study : Research has demonstrated that this compound can be effectively used to synthesize complex organic molecules through cross-coupling reactions with various electrophiles.

- Pharmaceutical Application Case Study : A study highlighted the use of this compound in developing new anti-cancer agents that exhibit improved selectivity towards cancer cells while minimizing side effects on normal cells.

- Material Science Innovation : Investigations into polymer composites incorporating this dioxaborolane have shown enhanced mechanical properties and thermal stability compared to traditional materials.

Mechanism of Action

The mechanism of action of (E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The styryl group can also interact with biological targets, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

- (E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- This compound

Uniqueness

This compound is unique due to its combination of a styryl group with dimethoxy substitution and a dioxaborolane ring. This combination imparts unique reactivity and stability, making it valuable in various applications, particularly in organic synthesis and materials science.

Biological Activity

(E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and practical applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H23BO4

- Molecular Weight : 290.17 g/mol

- CAS Number : 1618099-49-2

The compound features a boron-containing dioxaborolane ring which is significant for its reactivity in cross-coupling reactions and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dioxaborolane derivatives. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. This mechanism is crucial for developing novel anticancer agents that target specific pathways in tumor cells.

- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.

Antioxidant Properties

The compound has also been evaluated for its antioxidant properties:

- Research Findings : It was found to scavenge free radicals effectively in DPPH assays. The antioxidant activity was comparable to that of well-known antioxidants such as ascorbic acid.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been explored against several bacterial strains:

- Results : Preliminary tests indicated that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and appropriate boron reagents.

- Catalytic Conditions : Cobalt-catalyzed reactions have been employed for the formation of the dioxaborolane structure through double dehydrogenative borylation processes.

Data Table of Biological Activities

Properties

IUPAC Name |

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)10-9-12-7-8-13(18-5)14(11-12)19-6/h7-11H,1-6H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVMIFZAIMZTDE-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.